

Technical Guide: Spectroscopic Characterization of Methyl (3R)-3-hydroxyheptanoate

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Compound of Interest

Compound Name: Methyl (3*r*)-3-hydroxyheptanoate

CAS No.: 109053-87-4

Cat. No.: B3080704

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Executive Summary & Significance

Methyl (3R)-3-hydroxyheptanoate (CAS: 15889-95-9 for racemic; specific R-isomer analogs often derived from biological sources) is a pivotal chiral building block and a volatile marker often associated with the depolymerization of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Its structural integrity—defined by the

-hydroxy ester motif—makes it a critical intermediate in the synthesis of pheromones, antibiotics, and biodegradable polymer precursors.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for the molecule. Unlike generic databases, we focus here on the causality of the signals—why they appear where they do and how to use them for definitive structural validation.

Synthesis & Isolation Workflow

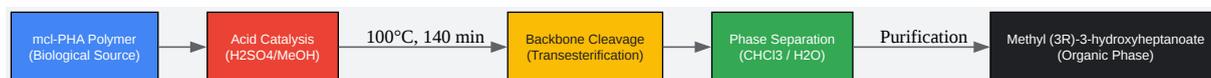
To obtain high-purity **Methyl (3R)-3-hydroxyheptanoate**, the most robust route involves the acid-catalyzed methanolysis of poly(3-hydroxyheptanoate) or co-polymers containing 3-hydroxyheptanoate units produced by *Pseudomonas* strains. This biological route guarantees the (3R) stereochemistry, which is difficult to achieve via standard Reformatsky reactions without subsequent chiral resolution.

Experimental Protocol: Transesterification

- Lyophilization: Dry the biomass or purified PHA polymer (500 mg) strictly to remove water, which competes with methanol.
- Reaction: Suspend polymer in a mixture of chloroform (2 mL) and methanol containing 3% (v/v) concentrated sulfuric acid (2 mL).
- Reflux: Heat at 100°C for 140 minutes in a sealed pressure tube. Mechanism: Acid-activated carbonyl allows nucleophilic attack by methanol, cleaving the ester backbone while preserving the C3 chiral center.
- Work-up: Add 1 mL water to induce phase separation. The chloroform layer contains the methyl esters.
- Purification: Dry organic phase over

and filter.

Workflow Diagram



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Figure 1: Acid-catalyzed depolymerization workflow to isolate the target methyl ester from PHA biopolymers.

Mass Spectrometry (GC-MS)

The mass spectrum of methyl 3-hydroxy fatty acids is distinct and dominated by fragmentation proximal to the hydroxyl group.

Fragmentation Logic

The molecular ion (

) for Methyl 3-hydroxyheptanoate (

, MW 160.2) is often weak or absent due to rapid dehydration or cleavage.

- Base Peak (m/z 103): This is the diagnostic peak for all methyl 3-hydroxy esters.[1] It arises from

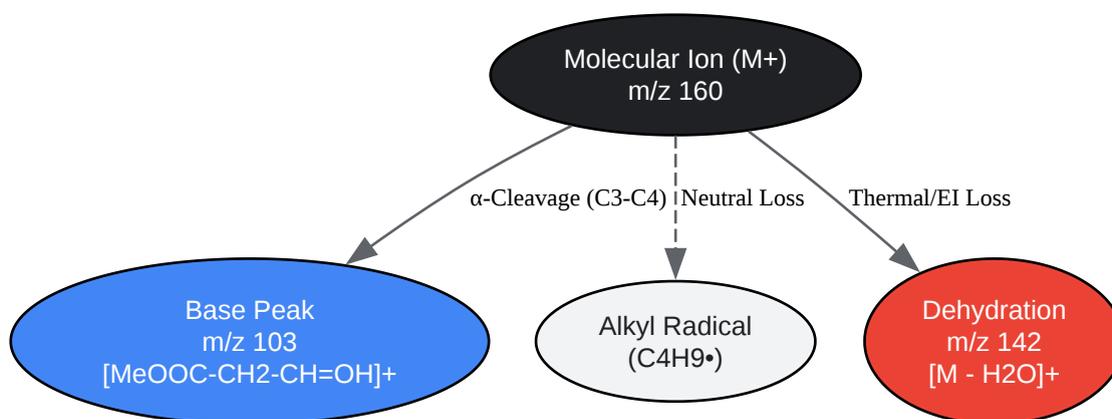
-cleavage between C3 and C4.

- Mechanism: The bond between the carbinol carbon (C3) and the alkyl tail (C4) breaks, leaving the resonance-stabilized ion:

Key Ion Table

m/z	Intensity	Fragment Assignment	Mechanistic Origin
103	100% (Base)		-cleavage (C3-C4 bond rupture). Diagnostic for 3-OH methyl esters.
129	~5-10%		Loss of methoxy group from ester.
142	~2-5%		Dehydration (loss of water), often followed by alkene migration.
74	~20-30%		McLafferty rearrangement of the ester moiety (less dominant than m/z 103).
43	~40%		Propyl fragment from the alkyl tail (C5-C7).

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the carbon skeleton and oxidation state. The data below assumes

solvent.[2]

NMR (400 MHz,)

The hallmark of this spectrum is the diastereotopic nature of the

-protons (H₂) and the shift of the

-proton (H₃).

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.00 - 4.06	Multiplet (m)	1H	H3 (-CH)	Deshielded by -OH and ester group proximity. Chiral center.
3.71	Singlet (s)	3H	OMe	Characteristic methyl ester singlet.
2.52	dd (Hz)	1H	H2a	Diastereotopic -proton.
2.41	dd (Hz)	1H	H2b	Diastereotopic -proton. Splitting differs from H2a due to chiral environment.
2.8 - 3.0	Broad (br)	1H	-OH	Hydroxyl proton (shift varies with concentration/H-bonding).[3]
1.30 - 1.55	Multiplet	6H	H4, H5, H6	Methylene envelope of the heptanoate chain.
0.90	Triplet (t)	3H	H7	Terminal methyl group.

Critical Interpretation Note: The

-protons (C2) are not equivalent because they are adjacent to a chiral center (C3). They appear as an ABX system (with H3), resulting in two distinct doublets of doublets (dd).

NMR (100 MHz,)

Shift (ppm)	Assignment	Notes
173.5	C1 (C=O)	Typical ester carbonyl.
68.1	C3 (CH-OH)	Diagnostic for secondary alcohol.
51.8	OMe	Methyl ester carbon.
41.1	C2 (-CH ₂)	Shifted downfield due to carbonyl.
36.3	C4	Methylene adjacent to chiral center.
27.6	C5	Bulk chain methylene.
22.6	C6	Bulk chain methylene.
14.0	C7	Terminal methyl.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group confirmation.

- 3400–3500 cm

(Broad): O-H stretching vibration. The broadness indicates intermolecular hydrogen bonding. In dilute solution, this may sharpen.

- 2950, 2930, 2860 cm

: C-H stretching (aliphatic chain).

- 1735–1745 cm

(Strong): C=O stretching (Ester). This is the sharpest, most intense peak in the spectrum.

- 1170–1200 cm
- : C-O-C stretching (Ester linkage).

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